3-(1,3-Benzothiazol-2-yl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

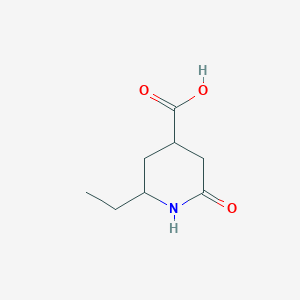

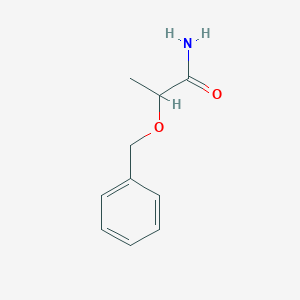

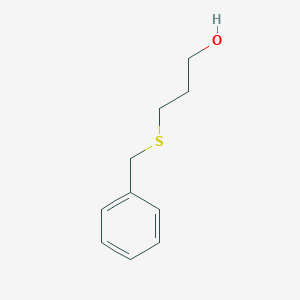

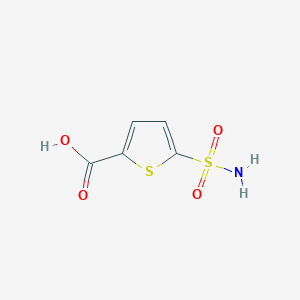

“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C11H11NOS. It has a molecular weight of 205.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzothiazol-2-yl)butan-2-one” consists of a benzothiazole ring attached to a butanone group . The benzothiazole ring is a heterocyclic compound, containing both sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry: Antibacterial Agents

- Summary of the Application : 3-(1,3-Benzothiazol-2-yl)butan-2-one compounds were synthesized and screened for their inherent antibacterial potential .

- Methods of Application : The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .

- Results or Outcomes : The antimicrobial assay data show that the synthesized compounds manifest profound antimicrobial activity. Compounds 12b, 12e, 12f, 12o, and 12p were identified as the most potent antibacterial agents .

Application in Medicinal Chemistry: Anti-tubercular Compounds

- Summary of the Application : Benzothiazole based anti-tubercular compounds were synthesized and their in vitro and in vivo activity were studied .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Application in Industry: Inert Coatings

- Summary of the Application : Benzothiazole compounds are used as valuable components of matrices of inert coatings in industry .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Medicinal Chemistry: Anti-inflammatory Drugs

- Summary of the Application : Quinazoline derivatives, including those with a benzothiazole moiety, have been reported to exhibit anti-inflammatory properties .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Industry: Dye Dispersants

- Summary of the Application : Benzothiazole compounds are used to disperse dyes .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Industry: Heavy Metal Adsorbents

- Summary of the Application : Benzothiazole compounds are used as adsorbents of heavy metals .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDKCNNIPGACNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283853 |

Source

|

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)butan-2-one | |

CAS RN |

6269-44-9 |

Source

|

| Record name | NSC33751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)